REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12].P([O-])([O-])([O-])=O.[K+].[K+].[K+].[CH:24]1(B(O)O)[CH2:26][CH2:25]1.F[B-](F)(F)F.C1([PH+](C2CCCCC2)C2CCCCC2)CCCCC1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O.C1(C)C=CC=CC=1>[CH:24]1([C:2]2[CH:7]=[CH:6][N:5]=[CH:4][C:3]=2[NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:26][CH2:25]1 |f:1.2.3.4,6.7,8.9.10|
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Name
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Quantity
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1 g
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Type
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reactant
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Smiles
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IC1=C(C=NC=C1)NC(OC(C)(C)C)=O
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Name
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potassium phosphate
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Quantity
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2.393 g
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Type
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reactant
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Smiles
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P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
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Name
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|
Quantity
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0.8 mL
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Type
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solvent
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Smiles
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O
|
Name
|
|
Quantity
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16 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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0.349 g
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Type
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reactant
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Smiles
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C1(CC1)B(O)O
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Name
|
|
Quantity
|
0.116 g
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Type
|
reactant
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Smiles
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F[B-](F)(F)F.C1(CCCCC1)[PH+](C1CCCCC1)C1CCCCC1
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Name
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|
Quantity
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0.035 g
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Type
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catalyst
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Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A pressure tube purged with nitrogen
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Type
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CUSTOM
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Details
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The mixture was sparged with nitrogen for 20 minutes
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Duration
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20 min
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Type
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CUSTOM
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Details
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the mixture was sparged with nitrogen for 15 minutes
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Duration
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15 min
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Type
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CUSTOM
|
Details
|
The tube was closed with a pressure release valve top
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Type
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TEMPERATURE
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Details
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The reaction was cooled to room temperature
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Type
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WASH
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Details
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washed with H2O (50 mL)
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Type
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EXTRACTION
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Details
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The aqueous phase was re-extracted with ethyl acetate (50 mL)
|
Type
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WASH
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Details
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the combined organic extracts were washed with brine (25 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated by rotary evaporation
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Type
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CUSTOM
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Details
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The crude material was purified by SiO2 flash chromatography (2.5 cm×15 cm)
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Type
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WASH
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Details
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eluting with CH2Cl2 to 6:4 ethyl acetate/CH2Cl2
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Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=C(C=NC=C1)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 634 mg | |
YIELD: CALCULATEDPERCENTYIELD | 86.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |